molecular formula C12H21F3N4 B11728836 [2-(diethylamino)ethyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11728836
M. Wt: 278.32 g/mol
InChI Key: FCEHFSFSDJGWNH-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group and a trifluoromethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new therapeutic agents.

Medicine

In medicine, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the diethylaminoethyl group provides flexibility in forming various interactions with biological targets.

Properties

Molecular Formula

C12H21F3N4

Molecular Weight

278.32 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H21F3N4/c1-4-19(5-2)7-6-16-8-10-9-17-18(3)11(10)12(13,14)15/h9,16H,4-8H2,1-3H3

InChI Key

FCEHFSFSDJGWNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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